Structural Differentiation: Morpholino vs. Methyl Pyridazine in ATR Kinase Chemical Matter
In the Vertex ATR kinase inhibitor patent family, the 6-morpholinopyridazine motif is explicitly claimed as a preferred embodiment, whereas the 6-methyl analog is not exemplified as an ATR inhibitor [1]. The morpholino group provides a hydrogen-bond acceptor and a steric profile that is absent in the methyl derivative, which is critical for engaging the kinase hinge region. While no direct IC50 comparison between the two exact compounds is publicly available, the patent teaches that morpholino substitution is associated with improved cellular activity in ATR-dependent phosphorylation assays compared to smaller alkyl groups [1].
| Evidence Dimension | Presence in ATR kinase inhibitor patent claims |
|---|---|
| Target Compound Data | Morpholinopyridazine core explicitly claimed as preferred embodiment [1] |
| Comparator Or Baseline | 6-Methylpyridazine analog: not individually claimed or exemplified for ATR inhibition |
| Quantified Difference | Qualitative preference for morpholino substitution in patent claims |
| Conditions | Patent analysis of ATR kinase inhibitor structural space |
Why This Matters
For research groups procuring compounds to validate ATR kinase inhibition hypotheses, the morpholino-substituted compound aligns with the privileged chemotype defined by Vertex, increasing the probability of detecting target engagement, whereas the methyl analog may lack this validated design feature.
- [1] Charrier, J.-D., Durrant, S., Kay, D., et al. Compounds useful as inhibitors of ATR kinase. U.S. Patent US20120122884, May 17, 2012. View Source
